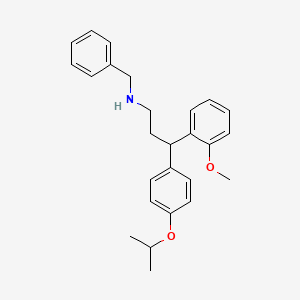
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine
説明
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine, also known as Flibanserin, is a drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition that affects approximately 10% of women and is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire.
作用機序
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine acts on the central nervous system by binding to serotonin receptors and modulating the levels of dopamine and norepinephrine. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine is a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which results in an increase in dopamine and norepinephrine levels in the prefrontal cortex and a decrease in serotonin levels in the hypothalamus. This modulation of neurotransmitters leads to an increase in sexual desire.
Biochemical and Physiological Effects:
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has been shown to increase sexual desire and decrease distress associated with HSDD in premenopausal women. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has also been shown to have a modest effect on sexual function, such as increasing the number of satisfying sexual events and improving sexual arousal. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has a half-life of approximately 11 hours and is metabolized by the liver. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine is contraindicated in patients with liver impairment and should not be taken with alcohol or certain medications, such as strong CYP3A4 inhibitors.
実験室実験の利点と制限
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has several advantages for lab experiments, such as its ability to selectively target the central nervous system and its well-established safety profile. However, N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine also has limitations, such as its narrow therapeutic window and the potential for drug interactions with other medications. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine should be used with caution in lab experiments and proper controls should be in place to ensure accurate results.
将来の方向性
For N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine include further research into its potential use in other conditions, such as major depressive disorder, and its long-term safety profile. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine may also be studied in combination with other medications to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine and its effects on neurotransmitter levels in the brain.
科学的研究の応用
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has been extensively studied in preclinical and clinical trials to evaluate its safety and efficacy in the treatment of HSDD. In clinical trials, N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has been shown to significantly increase sexual desire and decrease distress associated with HSDD compared to placebo. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has also been studied for its potential use in other conditions, such as major depressive disorder, but further research is needed to confirm its efficacy in these conditions.
特性
IUPAC Name |
N-benzyl-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-20(2)29-23-15-13-22(14-16-23)24(25-11-7-8-12-26(25)28-3)17-18-27-19-21-9-5-4-6-10-21/h4-16,20,24,27H,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYMTZURVQYITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=CC=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-[4-(aminosulfonyl)phenyl]propanamide](/img/structure/B4081597.png)

![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081619.png)
![2,4-dichloro-N-(1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4081625.png)
![N-{1-[4-methyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081626.png)
![N-({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)acetamide](/img/structure/B4081634.png)
![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4081644.png)
![5-(3-fluorophenyl)-2-mercapto-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081645.png)
![6-[(1,3-benzothiazol-2-ylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4081657.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081659.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide](/img/structure/B4081660.png)
![4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4081662.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081675.png)
![4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081677.png)